5-Methylurapidil Exhibits 75-Fold Selectivity for α1A- vs. α1B-Adrenoceptors, Enabling Unambiguous Subtype Discrimination
5-Methylurapidil binds to two distinct α1-adrenoceptor populations in rat tissues with mean Ki values of 0.6 nM (high affinity, α1A) and 45 nM (low affinity, α1B), yielding a 75-fold selectivity ratio [1]. In contrast, the parent compound urapidil does not produce a biphasic displacement curve and cannot discriminate between subtypes; the non-selective antagonist prazosin binds with a monophasic profile and an affinity approximately 150-fold lower (Ki ~90 nM) [2]. Furthermore, WB-4101, another selective ligand, shows a lower selectivity ratio of approximately 10- to 20-fold between α1A and α1B sites [3]. This high selectivity index makes 5-methylurapidil the antagonist that 'most clearly discriminates between alpha 1-adrenoceptor subtypes' [4].
| Evidence Dimension | Binding affinity (Ki) and subtype selectivity |
|---|---|
| Target Compound Data | Ki (high, α1A) = 0.6 nM; Ki (low, α1B) = 45 nM; selectivity ratio = 75 |
| Comparator Or Baseline | Urapidil: Ki = 50-800 nM (monophasic); Prazosin: Ki = ~90 nM (monophasic); WB-4101: Ki (high) ≈ 1-2 nM, Ki (low) ≈ 20-40 nM, ratio ≈ 10-20 |
| Quantified Difference | 5-Methylurapidil has a 75-fold selectivity vs. urapidil (no selectivity) and prazosin (no selectivity), and approximately 3- to 7-fold greater selectivity than WB-4101. |
| Conditions | Competition binding assays using [3H]-prazosin on rat tissue membranes (vas deferens, hippocampus, cerebral cortex, heart, liver, spleen). |
Why This Matters
Procurement of 5-methylurapidil is essential for experiments requiring definitive identification and quantification of α1A- vs. α1B-adrenoceptor populations, as alternative ligands fail to provide the necessary resolution.
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